4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid

α1-antitrypsin deficiency AATD Z A1AT secretion

Essential reference standard for SAR studies on α1-antitrypsin Z variant secretion. This specific para-substituted, free carboxylic acid isomer is required for activity; ester-protected and meta-substituted analogs are inactive. The 6-oxopyrimidine core confers a 4-fold potency advantage over the 2-oxopyridine analog. Procure the validated chemotype to ensure reproducible, on-target results. Confirm lot-specific purity and request full analytical data.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B7892925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=CC2=O)C(=O)O
InChIInChI=1S/C12H10N2O3/c15-11-5-6-13-8-14(11)7-9-1-3-10(4-2-9)12(16)17/h1-6,8H,7H2,(H,16,17)
InChIKeyIRHCCBFRTYXLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid (CAS 1479365-41-7): Chemical Identity and Procurement Baseline


4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid is a synthetic small-molecule heterocyclic compound (molecular formula C12H10N2O3; molecular weight 230.22 g/mol) . It comprises a benzoic acid moiety linked via a methylene bridge to a 6-oxopyrimidine ring [1]. The compound has been assigned CAS Registry Number 1479365-41-7 and is commercially available from multiple research chemical suppliers in purities typically ranging from 97% to 98% .

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid: Structural Basis for Why Generic Analogs Cannot Be Substituted


Generic substitution of 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid with other benzoic acid derivatives or pyrimidinones is not scientifically justified because minor structural variations within this chemotype produce sharply divergent biological activity profiles [1]. The para-substitution pattern on the benzoic acid ring, the identity of the heterocyclic core (6-oxopyrimidin-1-yl versus 2-oxopyridin-1-yl or substituted pyrimidines), and the presence of the free carboxylic acid moiety are all critical determinants of both target engagement and functional activity [1] [2]. As demonstrated in the quantitative evidence below, replacing the 6-oxopyrimidine core with a 2-oxopyridine core reduces potency by 4-fold, while esterification of the carboxylic acid (as in tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate) abolishes detectable activity altogether [1] [2]. These data establish that compounds with superficially similar structures cannot be considered functionally interchangeable for research or development purposes.

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid: Quantitative Differentiation Evidence Against Structural Analogs


4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid: Free Carboxylic Acid Is Essential for Z A1AT Secretion Activity

The free carboxylic acid group of 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid is indispensable for Z A1AT secretion-enhancing activity [1]. When the carboxylic acid is protected as a tert-butyl ester (tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate), the compound exhibits no detectable activity in the Z A1AT secretion assay, demonstrating that the free acid is a critical pharmacophoric element that cannot be masked or substituted without complete loss of function [1].

α1-antitrypsin deficiency AATD Z A1AT secretion

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid: 6-Oxopyrimidine Core Confers 4-Fold Superior Potency Over 2-Oxopyridine Analog in Z A1AT Secretion

The 6-oxopyrimidin-1-yl core of 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid is a critical determinant of Z A1AT secretion potency relative to the structurally analogous 2-oxopyridin-1-yl scaffold [1]. Direct comparative data show that the 6-oxopyrimidine-containing compound is approximately 4-fold more potent than the corresponding 2-oxopyridine derivative in the same assay system [1].

α1-antitrypsin deficiency AATD structure-activity relationship

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid: Para-Substitution on Benzoic Acid Moiety Is Required for Z A1AT Activity

The substitution position on the benzoic acid ring profoundly affects biological activity in this chemotype [1]. The para-substituted isomer (4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid) is active in the Z A1AT secretion assay, whereas the corresponding meta-substituted isomer (3-[(6-oxopyrimidin-1-yl)methyl]benzoic acid) exhibits no detectable activity under identical assay conditions [1].

α1-antitrypsin deficiency AATD positional isomer

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid: Documented Hazard Classification for Laboratory Safety Compliance

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid carries a defined hazard profile that must be accounted for in laboratory handling and procurement decisions . According to vendor safety data, the compound is classified with signal word "Warning" and carries hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

laboratory safety hazard classification procurement compliance

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid: Commercial Availability with Verified Purity for Reproducible Research

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid is commercially available from multiple research chemical suppliers with documented purity specifications . Vendors report minimum purity of 97% (MolCore NLT 97%) and 98% (Leyan) , enabling researchers to select a source based on required purity thresholds for specific experimental applications without dependence on a single supplier.

research chemical CAS 1479365-41-7 purity specification

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid: Evidence-Based Research Application Scenarios


Z α1-Antitrypsin (A1AT) Secretion Enhancement in Cellular Models of AATD

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid is documented to enhance the secretion of the Z variant of α1-antitrypsin in cellular models [1]. The free carboxylic acid form is required for activity, as ester-protected derivatives show no detectable effect [1]. The para-substitution pattern on the benzoic acid ring and the 6-oxopyrimidine core are both essential for activity [1]. This scenario is supported by direct comparative data showing a 4-fold potency advantage over the 2-oxopyridine analog and complete loss of function with meta substitution [1].

Structure-Activity Relationship Studies of 6-Oxopyrimidine-Based Small Molecules

This compound serves as a reference standard for SAR investigations involving 6-oxopyrimidine-containing benzoic acid derivatives [1]. The direct comparative data establishing that the 6-oxopyrimidine core confers approximately 4-fold higher Z A1AT secretion activity than the 2-oxopyridine core provides a quantitative benchmark for evaluating novel heterocyclic replacements [1]. Similarly, the requirement for a free carboxylic acid (loss of activity upon tert-butyl ester protection) establishes a critical pharmacophoric constraint for scaffold optimization [1].

Positional Isomer Studies in Benzoic Acid-Derived Chemical Probes

The stark activity difference between the para-substituted isomer (active) and meta-substituted isomer (inactive) makes 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid a valuable tool compound for studies examining the effect of positional isomerism on biological target engagement [1]. This property enables the meta isomer to serve as a structurally matched negative control in experiments where confirming on-target activity is critical.

Synthetic Intermediate for N,N-Dimethyl-4-((6-oxopyrimidin-1(6H)-yl)methyl)benzamide

4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid serves as the direct precursor for synthesizing N,N-dimethyl-4-((6-oxopyrimidin-1(6H)-yl)methyl)benzamide, a compound reported to be highly effective at increasing levels of correctly folded Z A1AT while having no effect on wild-type (M) A1AT secretion [2]. The carboxylic acid group provides a functional handle for amide bond formation with dimethylamine, enabling modular derivatization of the scaffold [2].

Quote Request

Request a Quote for 4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.